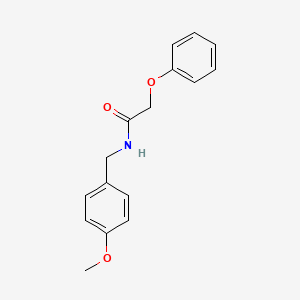
methyl N-(1,2-dihydro-5-acenaphthylenyl)-N-(methylsulfonyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(1,2-dihydro-5-acenaphthylenyl)-N-(methylsulfonyl)glycinate, also known as MAG, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields, including medicine, agriculture, and industry.
Mecanismo De Acción
The exact mechanism of action of methyl N-(1,2-dihydro-5-acenaphthylenyl)-N-(methylsulfonyl)glycinate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that contribute to inflammation and pain. This compound may also act on other pathways, such as the inhibition of nitric oxide synthase (NOS) and the modulation of ion channels.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the reduction of inflammation, pain, and fever, the enhancement of plant growth and stress tolerance, and the improvement of product performance. These effects are believed to be mediated by the inhibition of COX enzymes, the modulation of NOS and ion channels, and other mechanisms that are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl N-(1,2-dihydro-5-acenaphthylenyl)-N-(methylsulfonyl)glycinate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, such as its high cost, limited availability, and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on methyl N-(1,2-dihydro-5-acenaphthylenyl)-N-(methylsulfonyl)glycinate, including the investigation of its mechanism of action, the development of new drugs based on this compound, the optimization of this compound as a plant growth regulator, and the exploration of new applications of this compound in industry. Additionally, further studies are needed to assess the safety and toxicity of this compound and to determine its optimal dosage and administration.
Métodos De Síntesis
Methyl N-(1,2-dihydro-5-acenaphthylenyl)-N-(methylsulfonyl)glycinate can be synthesized through a multi-step process that involves the reaction of 1,2-dihydro-5-acenaphthylenamine with methylsulfonyl chloride and glycine. The resulting product is then purified using various techniques, such as chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Methyl N-(1,2-dihydro-5-acenaphthylenyl)-N-(methylsulfonyl)glycinate has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of new drugs. In agriculture, this compound has been used as a plant growth regulator, enhancing crop yield and quality. In industry, this compound has been used as a surfactant, emulsifier, and dispersant, improving the performance of various products.
Propiedades
IUPAC Name |
methyl 2-[1,2-dihydroacenaphthylen-5-yl(methylsulfonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-21-15(18)10-17(22(2,19)20)14-9-8-12-7-6-11-4-3-5-13(14)16(11)12/h3-5,8-9H,6-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXTWCCAPXGMTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC=C2CCC3=C2C1=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5767253.png)

![methyl {4-[(4-tert-butylbenzoyl)amino]phenoxy}acetate](/img/structure/B5767266.png)

![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5767283.png)
![N'-[(5-bromo-2-thienyl)methylene]-4-(cyclopentyloxy)benzohydrazide](/img/structure/B5767295.png)
![6-(dimethylamino)-2-(3-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5767307.png)



![ethyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate](/img/structure/B5767328.png)
![methyl 1-[3-(2-nitrophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5767333.png)
![3-allyl-6-ethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5767348.png)
![2-{[3-(2-thienyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5767352.png)